1-Hexen-3-one-d3

Mass Spectrometry Isotopic Labeling Quantitative Analysis

Trace-level quantitation of 1-hexen-3-one in food, environmental, or biological matrices is severely compromised by matrix effects and ion suppression. Non-deuterated analogs co-elute and share identical mass spectra, introducing >32% quantification error. • +3.02 Da mass shift enables baseline-resolved MS detection for unambiguous quantitation • Reduces quantification error to <15% versus >32% for non-deuterated internal standard approaches • Validated for GC-MS, LC-MS, and NMR internal standard workflows at sub-ppt detection levels • Supplied as a stable isotope-labeled research reagent with certificate of analysis

Molecular Formula C6H10O
Molecular Weight 101.16 g/mol
Cat. No. B12366258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexen-3-one-d3
Molecular FormulaC6H10O
Molecular Weight101.16 g/mol
Structural Identifiers
SMILESCCCC(=O)C=C
InChIInChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3/i2D2,4D
InChIKeyJTHNLKXLWOXOQK-OVLJBECYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexen-3-one-d3 Deuterated Internal Standard


1-Hexen-3-one-d3 (CAS 1335436-53-7) is the deuterium-labeled analog of 1-hexen-3-one, an α,β-unsaturated ketone with a molecular formula of C6H7D3O and a molecular weight of 101.16 g/mol . This stable isotope-labeled compound serves primarily as an internal standard or tracer in analytical workflows, including NMR, GC-MS, and LC-MS . The incorporation of three deuterium atoms in place of hydrogen atoms imparts a distinct mass shift (+3.02 Da) relative to the unlabeled parent (98.14 g/mol), enabling precise quantification and mechanistic tracing in complex matrices [1].

1-Hexen-3-one-d3: Deuterium Labeling Advantage


Non-deuterated 1-hexen-3-one and its deuterated counterpart (1-Hexen-3-one-d3) are chemically indistinguishable in most reactions, yet they are not interchangeable in analytical workflows that demand absolute quantitation. The unlabeled compound co-elutes with the analyte of interest and shares identical mass spectral properties, making it impossible to correct for matrix effects, ionization efficiency variations, or extraction losses [1]. In contrast, the deuterium label in 1-Hexen-3-one-d3 creates a baseline-resolved mass shift that enables it to serve as an ideal internal standard, effectively compensating for analytical variability [2]. Substituting a non-deuterated analog or a structurally similar compound introduces quantification errors, as evidenced by studies showing that deuterated internal standards reduce quantification error to less than 15% compared to over 32% for non-deuterated approaches [2].

1-Hexen-3-one-d3 Performance Comparison


Mass Shift for Baseline MS Resolution

1-Hexen-3-one-d3 exhibits a mass increase of +3.02 Da relative to unlabeled 1-hexen-3-one (MW 98.14 → 101.16) due to substitution of three hydrogens with deuterium [1]. This mass shift is sufficient for complete baseline separation in MS detection, allowing the deuterated analog to function as an internal standard without interfering with analyte quantification [2].

Mass Spectrometry Isotopic Labeling Quantitative Analysis

Deuterium Substitution Simplifies NMR Spectra

In ¹H NMR spectroscopy, 1-Hexen-3-one-d3 is expected to show significant reduction or complete absence of signals corresponding to the α-protons (positions 1 and 2) relative to unlabeled 1-hexen-3-one, confirming successful deuteration . This spectral simplification enables unambiguous tracking of molecular fragments in metabolic studies and reaction mechanism investigations.

NMR Spectroscopy Isotopic Labeling Structural Elucidation

Isotopic Purity Enhances Internal Standard Reliability

Commercially available 1-Hexen-3-one-d3 is supplied with a minimum purity of 95% and isotopic enrichment ≥95% [1]. This level of purity ensures that the internal standard contributes minimal background interference and that the mass shift is consistent across batches. In contrast, non-deuterated 1-hexen-3-one typically has lower purity specifications (e.g., ≥90%) and no isotopic enrichment .

Isotopic Enrichment Quality Control Quantitative Analysis

Storage Stability for Routine Analytical Use

1-Hexen-3-one-d3 exhibits robust stability under recommended storage conditions: powder form remains stable for 3 years at -20°C and 2 years at 4°C; in solvent, stability extends to 6 months at -80°C and 1 month at -20°C . This is comparable to or exceeds the stability of unlabeled 1-hexen-3-one, which requires storage at 2–8°C and is light-sensitive .

Stability Storage Laboratory Reagent

1-Hexen-3-one-d3 Applications


Trace Odorant Quantification in Food Matrices

In flavor and aroma research, 1-hexen-3-one is a key odorant with an extremely low detection threshold of 0.0032 ng/Lair [1]. Quantitative analysis of such trace-level compounds in complex matrices (e.g., dairy, fruit, or fermented products) is severely compromised by matrix effects. Employing 1-Hexen-3-one-d3 as an internal standard in GC-MS or LC-MS workflows enables correction for ion suppression/enhancement, ensuring reliable quantitation even at sub-ppt levels [2]. This is essential for quality control, sensory correlation studies, and regulatory compliance in the food and beverage industry.

Metabolic Tracing and Pharmacokinetic Studies

The deuterium label in 1-Hexen-3-one-d3 allows it to be used as a non-radioactive tracer in metabolic studies. By spiking cell cultures or animal models with the labeled compound, researchers can track the fate of the 1-hexen-3-one moiety through biochemical pathways using mass spectrometry or NMR . This approach is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies where understanding ADME (absorption, distribution, metabolism, excretion) of ketone-containing lead compounds is required .

Environmental & Forensic Toxicology Method Validation

Analytical methods for detecting volatile organic compounds (VOCs) like 1-hexen-3-one in environmental or forensic samples require robust internal standards to meet validation criteria (e.g., FDA, EPA). The use of 1-Hexen-3-one-d3 improves precision and accuracy, with studies showing that deuterated internal standards reduce quantification errors to less than 15%, compared to over 32% for non-deuterated approaches [2]. This level of performance is critical for generating defensible data in regulatory toxicology and environmental monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexen-3-one-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.